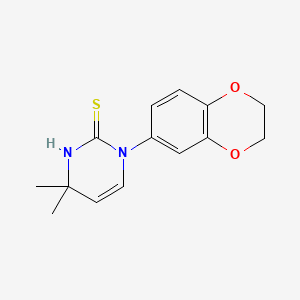

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a pyrimidine derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 276.36 g/mol and CAS number 1142213-30-6 . The compound’s structure includes a thiol group at the 2-position of the dihydropyrimidine ring, two methyl groups at the 4-position, and a benzodioxin substituent at the 1-position.

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,6-dimethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-14(2)5-6-16(13(19)15-14)10-3-4-11-12(9-10)18-8-7-17-11/h3-6,9H,7-8H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREQNVMCPRDPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=CC3=C(C=C2)OCCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a dihydropyrimidine derivative under specific reaction conditions. The reaction conditions often involve the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reaction .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring, using reagents like alkyl halides.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various electrophiles. For instance, the reaction with 4-methylbenzenesulfonyl chloride under alkaline conditions has been documented to yield related sulfonamide derivatives which exhibit significant biological activity .

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, thereby improving cognitive function . The inhibition of alpha-glucosidase is significant for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption and reducing postprandial blood glucose levels .

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and damage. Studies indicate that compounds with similar structures can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Pharmacological Studies

Several pharmacological studies have highlighted the potential of this compound in various therapeutic areas:

- Neuroprotection : By inhibiting AChE and potentially modulating other neuroprotective pathways, compounds like 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol may offer protective effects against neurodegenerative conditions.

- Antidiabetic Effects : The ability to inhibit alpha-glucosidase suggests a role in diabetes management. This is particularly relevant for patients who require control over their blood sugar levels post meals .

Case Studies

A number of studies have been conducted to assess the efficacy of this compound:

- Study on AChE Inhibition : In a controlled environment, derivatives were tested for their ability to inhibit AChE activity. The results indicated a dose-dependent inhibition which correlates with improved cognitive functions in animal models .

- Antioxidant Activity Assessment : Another study focused on evaluating the antioxidant capacity using various assays (DPPH radical scavenging assay). Results showed that the compound exhibited significant scavenging activity compared to standard antioxidants .

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with key structural analogs, highlighting differences in substituents, molecular properties, and reported activities:

Key Differences and Implications

Core Structure Variations: The target compound and Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate share the same molecular weight but differ in substituents. The ethyl ester analog lacks the benzodioxin group and dimethyl configuration, suggesting divergent pharmacological profiles . BRD1401 replaces the dihydropyrimidine-thiol core with an imidazolidinone ring, enhancing its specificity for bacterial outer membrane protein OprH .

Substituent Effects on Bioactivity: Antihepatotoxic Activity: Analogs like 4-(4-Chlorophenyl)-5-(benzodioxin-6-ylcarbonyl)-dihydropyrimidinone demonstrated significant hepatoprotective effects in a CCl₄-induced rat model (75% reduction in liver enzymes) . The presence of electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring correlates with enhanced activity. Antimicrobial Activity: BRD1401 disrupts Pseudomonas aeruginosa by binding OprH and lipopolysaccharide (LPS), with an IC₅₀ of 2.3 µM . The imidazolidinone core likely improves membrane permeability compared to the thiol-containing target compound.

Synthetic Pathways: The target compound may be synthesized via guanidine intermediate routes (similar to S6 in ), involving sodium chlorite oxidation and column chromatography . Dihydropyrimidinone analogs (e.g., compounds 1–10 in ) are synthesized via Biginelli-like reactions using enaminone intermediates and substituted benzaldehydes under solvent-free conditions .

Research Findings and Limitations

- Antihepatotoxic Derivatives: Compounds with benzodioxin-6-ylcarbonyl groups (e.g., 4-chlorophenyl analog) reduced ALT and AST levels by 60–70% in rats, suggesting the dihydropyrimidinone scaffold is critical for liver protection .

- Computational Predictions: Machine learning models (e.g., EGNN) identified benzodioxin-containing scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol as potent PD-1/PD-L1 inhibitors, even without prior training on similar structures .

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : CHNOS

- Molecular Weight : 305.37 g/mol

- Functional Groups : Dihydropyrimidine, thiol, and benzodioxin moieties.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol. For instance, derivatives containing the benzodioxane structure have shown promising activity against various enzymes relevant to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Key Findings:

- Inhibition of α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Compounds similar to the target compound have demonstrated significant inhibition rates, suggesting potential therapeutic applications in managing blood glucose levels .

- Acetylcholinesterase Inhibition : The inhibition of this enzyme is vital for treating neurodegenerative diseases. Studies indicate that certain derivatives exhibit promising activity in this regard .

Antimicrobial and Antioxidant Activity

Research has also indicated that compounds derived from the benzodioxin framework exhibit antimicrobial and antioxidant properties. For example:

- Antimicrobial Activity : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes .

- Antioxidant Activity : The ability to scavenge free radicals has been observed through assays such as DPPH radical scavenging tests .

Case Studies

- Antitumor Activity : A study evaluated various derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol against human cancer cell lines. Results indicated a significant reduction in cell proliferation rates, especially in lung cancer cell lines .

- Enzyme Inhibition Studies : A series of compounds were synthesized and screened for their ability to inhibit α-glucosidase and acetylcholinesterase. The most potent inhibitors were identified as potential leads for drug development targeting T2DM and AD .

Table 1: Summary of Biological Activities

Table 2: Enzyme Inhibition Results

| Enzyme | Compound Tested | % Inhibition at 100 µM |

|---|---|---|

| α-glucosidase | N-(2,3-Dihydrobenzo[1,4]-dioxin derivative) | 80% |

| Acetylcholinesterase | N-(substituted phenyl acetamide) | 75% |

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multi-step reactions involving thiourea intermediates and cyclization. For example, a related compound, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4,6-dimethylpyrimidin-2-yl)thiourea (S4), was synthesized by refluxing in DMF with sodium chlorite and aqueous ammonia at 80°C for 5 hours, yielding 31% after purification via column chromatography (DCM:methane = 20:1) . Key factors include:

- Solvent choice : Polar aprotic solvents like DMF or dioxane improve solubility of intermediates.

- Temperature : Elevated temperatures (80°C) accelerate cyclization but may require inert atmospheres to prevent oxidation.

- Purification : Column chromatography with dichloromethane/methane gradients effectively isolates the thiol derivative.

Q. How can the structure of this compound be confirmed experimentally, and what analytical techniques are critical for validation?

Structural confirmation requires a combination of:

- 1H NMR : Peaks for aromatic protons (δ = 6.6–7.2 ppm), dihydrobenzodioxin methylene groups (δ = 4.1–4.3 ppm), and dihydropyrimidine methyl groups (δ = 2.2–2.3 ppm) .

- IR spectroscopy : Stretching vibrations for C=S (1050–1250 cm⁻¹) and aromatic C-O (1200–1300 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 260–360 range) validate the molecular formula and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water or hexane. Solubility can be enhanced via co-solvents (e.g., ethanol:DCM mixtures) .

- Stability : Susceptible to oxidation in air due to the thiol group. Store under inert gas (N₂/Ar) at –20°C. Stability in DMSO-d6 for NMR analysis is typically ≤24 hours .

Advanced Research Questions

Q. How does the dihydrobenzodioxin moiety influence the compound’s bioactivity, and what structural analogs have shown improved pharmacological properties?

The dihydrobenzodioxin scaffold enhances membrane permeability and metabolic stability. For example:

- Antihepatotoxic activity : Analogous dihydropyrimidine derivatives (e.g., 4-substituted phenyl variants) demonstrated hepatoprotective effects in vitro via glutathione modulation .

- Scaffold hopping : Substitution of the pyrimidine ring with imidazolidinone (as in BRD1401 analogs) improved Pseudomonas aeruginosa-targeted activity by disrupting OprH-LPS interactions .

Q. What computational strategies are effective for predicting binding modes or optimizing derivatives of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with bacterial outer membrane proteins (e.g., OprH) or human enzymes (e.g., glycosylceramide synthase) .

- EGNN models : Graph neural networks trained on scaffold-activity data predict high-potency derivatives, even for underrepresented scaffolds like dihydrobenzodioxin .

- DFT calculations : Analyze electron density maps to prioritize substituents that enhance thiol group reactivity (e.g., electron-withdrawing groups at C4 of pyrimidine) .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Discrepancies often arise from:

- Assay conditions : Variations in bacterial strain (e.g., P. aeruginosa PAO1 vs. clinical isolates) or cell lines affect MIC values .

- Redox sensitivity : Thiol oxidation to disulfides under aerobic conditions can reduce activity; confirm compound integrity via LC-MS pre- and post-assay .

- Metabolite interference : Use radiolabeled (³⁵S) derivatives to track metabolic stability in hepatocyte models .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the antimicrobial or enzyme inhibitory activity of this compound?

- Time-kill assays : Monitor bactericidal kinetics against Gram-negative pathogens (e.g., P. aeruginosa) at 2× MIC over 24 hours .

- Enzyme inhibition : Use fluorescence-based assays (e.g., glycosylceramide synthase inhibition with C6-NBD-ceramide substrate) to quantify IC₅₀ values .

- Cytotoxicity : Pair antimicrobial studies with mammalian cell viability assays (e.g., HepG2 cells) to assess selectivity indices .

Q. How can crystallography or advanced spectroscopy aid in characterizing this compound’s interaction with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.